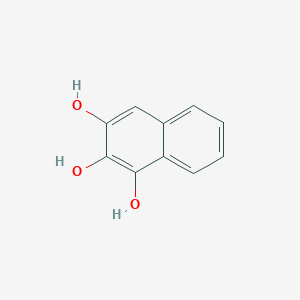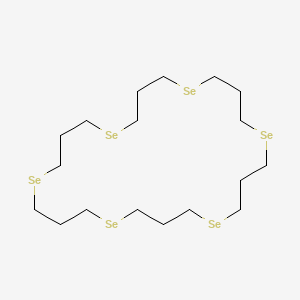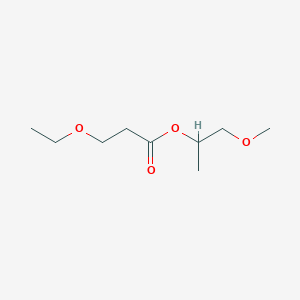
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring This particular compound is characterized by its unique structure, which includes a 4-methylphenyl group, a phenyl group, and a 2-phenylethenyl group attached to the oxazolidine ring
Métodos De Preparación
The synthesis of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate reagent, such as ethyl chloroformate, to form the oxazolidine ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the cyclization process.
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Análisis De Reacciones Químicas
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of reduced oxazolidine derivatives.
Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in brominated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction produces reduced oxazolidine derivatives.
Aplicaciones Científicas De Investigación
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new medications.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the function of bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
The pathways involved in the compound’s action depend on its specific interactions with biological molecules. Detailed studies using techniques like molecular docking and enzyme assays are conducted to elucidate these pathways.
Comparación Con Compuestos Similares
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be compared with other oxazolidine derivatives to highlight its uniqueness. Similar compounds include:
2-Phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
5-(4-Chlorophenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, potentially altering its physicochemical properties and applications.
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethyl)-1,2-oxazolidine: Has a 2-phenylethyl group instead of a 2-phenylethenyl group, which may influence its reactivity and biological effects.
Propiedades
Número CAS |
120781-95-5 |
|---|---|
Fórmula molecular |
C24H23NO |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C24H23NO/c1-19-12-15-21(16-13-19)24-18-23(17-14-20-8-4-2-5-9-20)25(26-24)22-10-6-3-7-11-22/h2-17,23-24H,18H2,1H3 |
Clave InChI |
WZNWWSQBVJSTOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(N(O2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


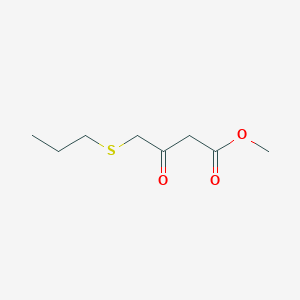
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
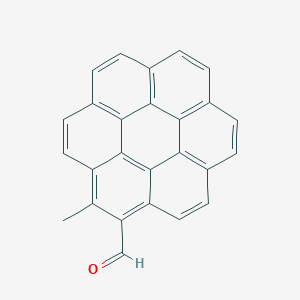
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
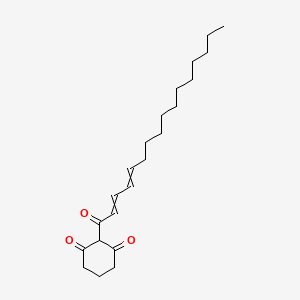
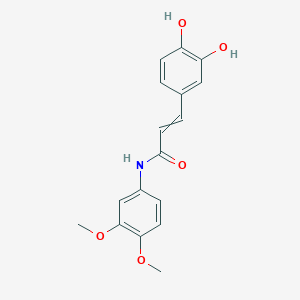
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

